molecular formula C21H24N4O4 B2789965 2-[2-(4-benzylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 860611-80-9

2-[2-(4-benzylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B2789965
CAS RN: 860611-80-9
M. Wt: 396.447
InChI Key: KBFGCINRNPKULA-UHFFFAOYSA-N
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Description

2-[2-(4-benzylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one, also known as 2-nitro-4-benzylpiperazinoethylbenzoxazin-3-one (NBPO), is an artificial organic compound that has been gaining attention in the scientific community due to its potential applications in the areas of drug design, drug delivery, and biochemistry. NBPO was first synthesized in the laboratory in 2004, and since then has been studied for its various properties and applications.

Scientific Research Applications

NBPO has been studied for its potential applications in drug design, drug delivery, and biochemistry. Its structure is similar to that of a number of known drugs, which makes it a promising candidate for drug design. Additionally, its hydrophobic nature makes it a potential candidate for drug delivery, as it can be used to target specific cells or tissues. Finally, its ability to act as an inhibitor of certain enzymes makes it a potential tool for studying biochemical pathways.

Mechanism of Action

NBPO has been found to act as an inhibitor of certain enzymes, such as the enzyme tyrosine kinase. It does this by binding to the enzyme and preventing it from binding to its substrate, thus blocking its activity. Additionally, NBPO has been found to act as a competitive inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects
NBPO has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as tyrosine kinase and COX-2, as well as to act as an antioxidant. Additionally, NBPO has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Finally, NBPO has been found to have a protective effect on cells, as it has been found to protect them from oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

NBPO has several advantages for use in lab experiments. First, it is relatively easy to synthesize, and the reaction can be carried out in a relatively short amount of time. Additionally, NBPO is relatively stable, and can be stored for long periods of time without degradation. Finally, it is relatively inexpensive to purchase.
However, there are also some limitations to using NBPO in lab experiments. First, it is not very soluble in water, meaning that it can be difficult to dissolve in aqueous solutions. Additionally, it is relatively hydrophobic, meaning that it can be difficult to target specific cells or tissues. Finally, it can be toxic to cells in high concentrations, meaning that it must be used with caution.

Future Directions

There are a number of potential future directions for research into NBPO. First, more research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, more research is needed to develop better methods for targeting specific cells or tissues with NBPO. Finally, more research is needed to develop better methods for synthesizing NBPO, as well as to develop more efficient methods for using it in lab experiments. Additionally, research is needed to explore the potential applications of NBPO in drug design and drug delivery, as well as its potential uses in other areas, such as biochemistry and medicine.

Synthesis Methods

NBPO can be synthesized through a multi-step reaction process. First, 4-benzylpiperazin-2-one is reacted with nitrobenzene in the presence of a strong base, such as potassium carbonate, to form a nitro-4-benzylpiperazinoethylbenzoxazin-3-one intermediate. This intermediate is then reacted with a reducing agent, such as sodium borohydride, to form the final product, NBPO. This reaction is typically carried out in an aqueous solution at a temperature of around 80°C.

properties

IUPAC Name

2-[2-(4-benzylpiperazin-1-yl)ethyl]-7-nitro-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c26-21-19(29-20-14-17(25(27)28)6-7-18(20)22-21)8-9-23-10-12-24(13-11-23)15-16-4-2-1-3-5-16/h1-7,14,19H,8-13,15H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFGCINRNPKULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2C(=O)NC3=C(O2)C=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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